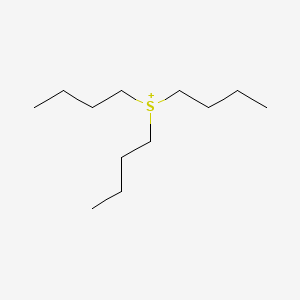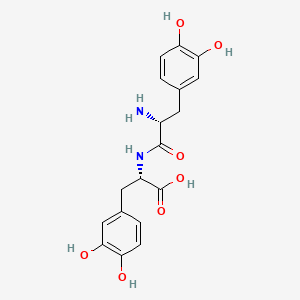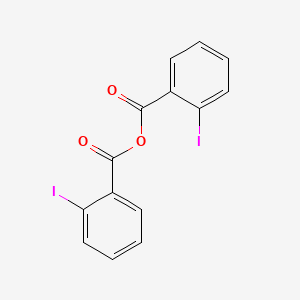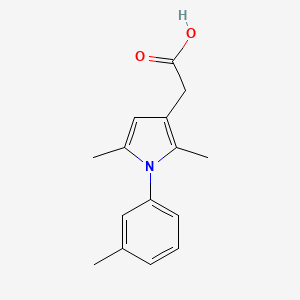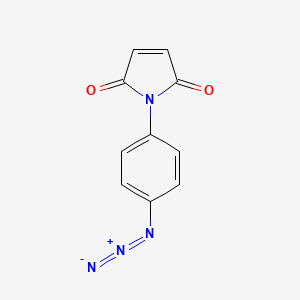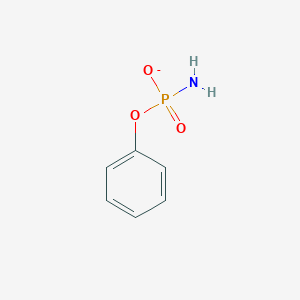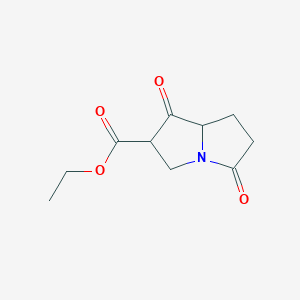
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester is a chemical compound with a complex structure. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dicarboxylic acid derivative, followed by esterification to introduce the ethyl ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves the alteration of cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester.
1H-Pyrrolizine, hexahydro-: A simpler derivative without the carboxylic acid and ester groups.
1H-Pyrrolizine-1,1-dicarboxylic acid, 5-benzoyl-2,3-dihydro-, 1,1-diethyl ester: A more complex derivative with additional functional groups.
Uniqueness
1H-Pyrrolizine-2-carboxylic acid, hexahydro-1,5-dioxo-, ethyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
41563-77-3 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 1,5-dioxo-3,6,7,8-tetrahydro-2H-pyrrolizine-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)6-5-11-7(9(6)13)3-4-8(11)12/h6-7H,2-5H2,1H3 |
InChI Key |
MCKQIGDYFHJFAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN2C(C1=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)

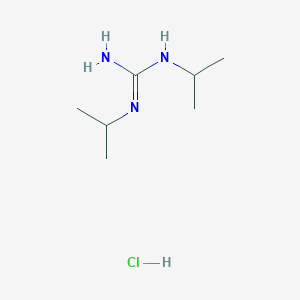
![Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14669665.png)
